五水合磷酸二氢二钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

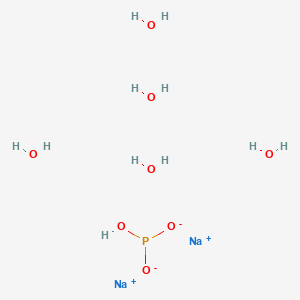

Di-Sodium hydrogen phosphite pentahydrate is an inorganic compound with the formula Na2HPO3 • 5H2O . It is a derivative of phosphorous acid (HP(O)(OH)2), containing the anion HPO3^2- . Despite its name suggesting it contains an acidic hydrogen atom, the hydrogen atom is not acidic, being bonded to phosphorus rather than oxygen . It is a white or colorless solid .

Molecular Structure Analysis

The linear formula for Di-Sodium hydrogen phosphite pentahydrate is Na2HPO3 • 5H2O . Its molecular weight is 216.04 .科学研究应用

1. 化学性质和反应

五水合磷酸二氢二钠因其化学性质和反应而受到研究。在一项研究中,合成了包括磷酸二氢二钠在内的亚磷酸氢衍生物,并对其进行了表征。已知这些化合物与硫反应并参与各种化学反应,例如与酮和氨反应时发生 Michaelis-Becker 反应和形成 α-氨基烷基膦酸酯 (Medved 和 Kabachnik,1958 年)。

2. 光谱分析

已经对包括亚磷酸钠盐在内的磷酸氧酸盐进行了光谱分析,以了解其结构性质。该研究提供了对不同磷-氧基团的伸缩频率的见解,有助于理解这些化合物的振动光谱 (Ahlijah 和 Mooney,1966 年)。

3. 在杀虫剂抗性研究中的应用

已经对各种昆虫对磷化氢(一种与磷酸二氢二钠相关的化合物)的抗性进行了研究。这项研究对于了解昆虫种群如何对常用杀虫剂产生抗性至关重要 (Opit 等人,2012 年)。

4. 环境应用

五水合磷酸二氢二钠已被探索用于环境应用,例如从水溶液中去除铅、镉和锌等重金属。它在与这些金属形成沉淀物方面的有效性证明了其在水净化和环境修复中的潜力 (Esalah 等人,2000 年)。

5. 润滑科学

在润滑科学中,亚磷酸氢的衍生物,包括五水合磷酸二氢二钠,因其抗磨损性能而受到研究。这些研究有助于理解这些化合物如何在表面形成保护膜,从而减少机械系统中的磨损 (Minami 等人,2001 年)。

6. 催化研究

催化研究探索了将亚磷酸盐(包括五水合磷酸二氢二钠衍生物)用作过渡金属催化反应中的配体的可能性。这些研究有助于在化学制造中开发更高效和选择性催化工艺 (Berg 等人,2000 年)。

7. 能源研究

五水合磷酸二氢二钠衍生物已在能源研究中得到研究,特别是在制氢和储氢方面。这些研究对于开发新的高效和可持续的能源生产方法至关重要 (Yang 等人,2016 年)。

安全和危害

Safety data sheets suggest that Di-Sodium hydrogen phosphite pentahydrate should not be released into the environment . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid dust formation . In case of contact with skin, eyes, or if ingested, immediate medical attention may be required .

未来方向

Di-Sodium hydrogen phosphite pentahydrate has potential applications in the field of energy storage. For instance, it has been used in the creation of a novel form-stable composite phase change material (CPCM) for building thermal energy storage . This CPCM demonstrated excellent phase change enthalpy and extremely low supercooling degree, suggesting great potential for passive building thermal management .

属性

IUPAC Name |

disodium;hydrogen phosphite;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.HO3P.5H2O/c;;1-4(2)3;;;;;/h;;1H;5*1H2/q2*+1;-2;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKBMXXJECMLCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.OP([O-])[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H11Na2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-Sodium hydrogen phosphite pentahydrate | |

CAS RN |

13517-23-2 |

Source

|

| Record name | Phosphonic acid, disodium salt, pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)